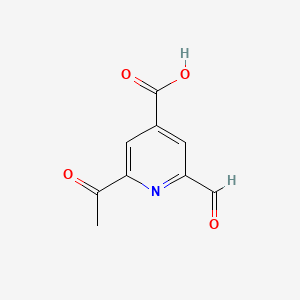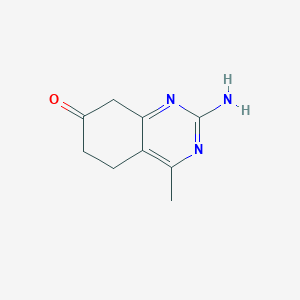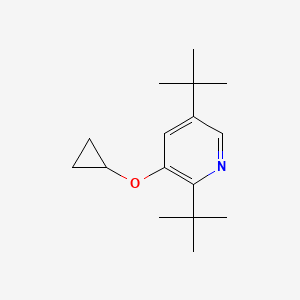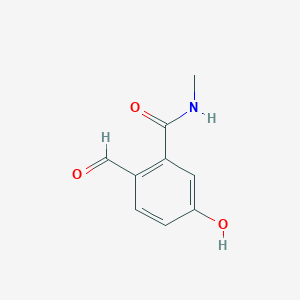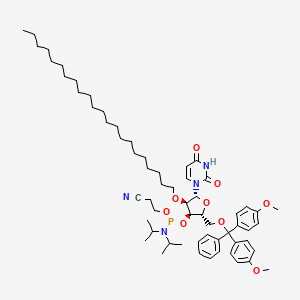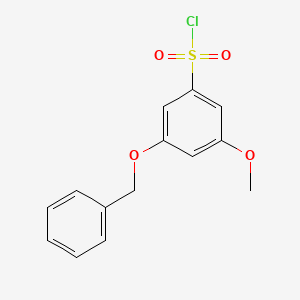![molecular formula C25H32N4O4 B14848363 (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide](/img/structure/B14848363.png)
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide is a complex organic compound that features multiple functional groups, including oxido, carbamoyl, and pyrrolidinium moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide can be approached through a multi-step organic synthesis process. The key steps involve:
Formation of the pyrrolidinium core: This can be achieved through the cyclization of appropriate amine precursors.
Introduction of the oxido groups: Oxidation reactions using reagents such as m-chloroperbenzoic acid (m-CPBA) can be employed.
Attachment of the phenylcarbamoyl group: This can be done through amide bond formation using reagents like carbodiimides (e.g., EDCI) and coupling agents.
Final assembly: The final compound can be assembled through a series of coupling reactions and purification steps.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The oxido groups can undergo further oxidation to form higher oxidation states.
Reduction: The compound can be reduced to remove the oxido groups, potentially using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Higher oxidation state derivatives
Reduction: Reduced forms of the compound
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Drug Development: Exploration as a lead compound in the development of new pharmaceuticals.
Medicine
Therapeutic Agents: Potential use in the treatment of diseases due to its bioactive properties.
Diagnostic Tools: Use in imaging and diagnostic applications.
Industry
Material Science: Application in the development of new materials with unique properties.
Agriculture: Potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxido and carbamoyl groups can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The compound may also interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide analogs: Compounds with similar structures but different substituents.
Pyrrolidinium derivatives: Compounds containing the pyrrolidinium core with various functional groups.
Carbamoyl derivatives: Compounds with carbamoyl groups attached to different cores.
Uniqueness
The uniqueness of (1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties
Properties
Molecular Formula |
C25H32N4O4 |
|---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
(1R,2S)-1-oxido-1-[3-[(1R,2S)-1-oxido-2-(phenylcarbamoyl)pyrrolidin-1-ium-1-yl]propyl]-N-phenylpyrrolidin-1-ium-2-carboxamide |
InChI |
InChI=1S/C25H32N4O4/c30-24(26-20-10-3-1-4-11-20)22-14-7-16-28(22,32)18-9-19-29(33)17-8-15-23(29)25(31)27-21-12-5-2-6-13-21/h1-6,10-13,22-23H,7-9,14-19H2,(H,26,30)(H,27,31)/t22-,23-,28+,29+/m0/s1 |
InChI Key |
FMBOOIXMUVEDMO-BYSIJJKSSA-N |
Isomeric SMILES |
C1C[C@H]([N@@+](C1)(CCC[N@@+]2(CCC[C@H]2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
Canonical SMILES |
C1CC([N+](C1)(CCC[N+]2(CCCC2C(=O)NC3=CC=CC=C3)[O-])[O-])C(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









